A Technical Guide to 2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one, a specialized chemical intermediate with significant potential in synthetic organic chemistry and drug development. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or non-commercial entity, its structural motifs—an α-bromo ketone, a difluorinated phenyl ring, and a chloroalkyl chain—suggest its utility as a versatile building block. This document outlines a plausible synthetic pathway, details the underlying reaction mechanisms, and presents hypothetical yet robust experimental protocols. Furthermore, it explores the predicted chemical properties, reactivity, and potential applications of this trifunctionalized ketone, particularly as a key intermediate in the synthesis of complex pharmaceutical agents.
Chemical Identity and Nomenclature
Due to the apparent novelty of this compound, a registered CAS number has not been identified. However, based on its structure, we can define its chemical identity as follows:
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Systematic IUPAC Name: 2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one
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Molecular Formula: C₁₀H₈BrClF₂O
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Molecular Weight: 315.52 g/mol
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Potential Synonyms:
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2-Bromo-4-chloro-2',5'-difluorobutyrophenone
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1-(2,5-Difluorophenyl)-2-bromo-4-chlorobutan-1-one
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α-Bromo-γ-chloro-2,5-difluorobutyrophenone
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Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Weight | 315.52 g/mol | Calculation |
| XLogP3 | ~3.5 | Estimation based on similar structures |
| Boiling Point | > 300 °C (decomposes) | Estimation |
| Appearance | Likely a solid at room temperature | Based on similar halogenated ketones |
| Solubility | Soluble in organic solvents (DCM, THF, Acetone) | General chemical principles |
Proposed Synthesis Pathway
The synthesis of 2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one can be logically approached in a two-step sequence. The first step involves the creation of the butanone backbone via a Friedel-Crafts acylation, followed by a selective α-bromination of the resulting ketone.
Diagram 1: Overall Synthetic Scheme
Caption: Mechanism of Friedel-Crafts acylation.
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Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Cooling: The suspension is cooled to 0 °C in an ice-water bath.
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Reagent Addition: A solution of 4-chlorobutyryl chloride (1.0 eq.) in anhydrous DCM is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.
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Aromatic Substrate Addition: Following the formation of the acylium ion complex, a solution of 1,4-difluorobenzene (1.0 eq.) in anhydrous DCM is added dropwise, again keeping the temperature below 5 °C.
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Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
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Workup: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM.
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Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 4-Chloro-1-(2,5-difluorophenyl)butan-1-one. [1]
Step 2: α-Bromination of 4-Chloro-1-(2,5-difluorophenyl)butan-1-one
The second step involves the selective bromination at the α-position (the carbon adjacent to the carbonyl group) of the intermediate ketone. This is a classic acid-catalyzed halogenation reaction. [2][3]
Under acidic conditions, the ketone undergoes tautomerization to its enol form. [3]The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine (Br₂). A final deprotonation of the carbonyl oxygen yields the α-bromo ketone product.
Caption: Mechanism of acid-catalyzed α-bromination.
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Setup: A round-bottom flask is charged with 4-Chloro-1-(2,5-difluorophenyl)butan-1-one (1.0 eq.) and glacial acetic acid.
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Reagent Addition: Molecular bromine (1.05 eq.) is added dropwise to the solution at room temperature with vigorous stirring. The disappearance of the bromine color indicates the progress of the reaction.
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Reaction: The mixture is stirred at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
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Workup: The reaction mixture is poured into cold water, and the resulting precipitate is collected by vacuum filtration. The solid is washed with cold water to remove acetic acid and any remaining bromine.
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Purification: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one.
Chemical Reactivity and Synthetic Utility
2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one is a trifunctional molecule, with each functional group offering distinct opportunities for further chemical transformations.
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α-Bromo Ketone: This is a highly reactive moiety. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., amines, thiols, azides). [4]This functionality is a cornerstone for the synthesis of many heterocyclic compounds, such as imidazoles and thiazoles. [5]* Alkyl Chloride: The terminal chloro group on the butyl chain provides another site for nucleophilic substitution, although it is generally less reactive than the α-bromo position. This allows for sequential or selective reactions, enabling the introduction of a second functional group.
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Difluorophenyl Ring: The fluorine atoms on the aromatic ring significantly influence the molecule's electronic properties. They are strongly electron-withdrawing, which can affect the reactivity of the ketone. In a pharmaceutical context, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and bioavailability. [6][7]
Potential Applications in Drug Discovery and Development
Halogenated organic compounds are prevalent in pharmaceuticals, with fluorine and chlorine being common substituents that enhance drug properties. [8][9]The title compound serves as a key intermediate for building more complex molecules with potential therapeutic value.
Scaffold for Bioactive Molecules
The trifunctional nature of this compound makes it an ideal starting point for constructing diverse molecular libraries for high-throughput screening. The sequential reactivity of the bromo and chloro positions allows for the controlled introduction of various pharmacophores.
Role of the Difluorophenyl Moiety
The 2,5-difluorophenyl group is a feature in several bioactive molecules. Fluorine's high electronegativity and small size can lead to improved potency, selectivity, and pharmacokinetic profiles. [7]For instance, the difluorophenyl group is a key component in drugs like the anti-inflammatory agent diflunisal. [10][11]The presence of this moiety in the title compound suggests its potential as a precursor for novel anti-inflammatory, anti-cancer, or anti-infective agents. [12]
Diagram 4: Potential Derivatization Pathways
Caption: Potential synthetic transformations of the title compound.
Conclusion
2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one represents a promising, albeit not widely available, chemical intermediate. Its synthesis is achievable through established organic chemistry reactions like Friedel-Crafts acylation and α-bromination. The presence of three distinct reactive sites—the α-bromo ketone, the alkyl chloride, and the electronically modified difluorophenyl ring—makes it a highly valuable and versatile building block for the synthesis of novel compounds, particularly in the field of medicinal chemistry. The strategic incorporation of fluorine atoms points towards its utility in developing drug candidates with enhanced pharmacological properties. This guide provides a foundational framework for the synthesis and potential application of this intriguing molecule, encouraging further exploration by researchers in drug discovery and development.
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